Ald-Ph-PEG4-t-butyl ester
Overview
Description
Ald-Ph-PEG4-t-butyl ester is a chemical compound that contains a benzaldehyde group and a t-butyl ester group. The benzaldehyde group can react with aminooxy-bearing molecules, while the t-butyl ester serves as a protecting group that can be removed under acidic conditions for further conjugation. The polyethylene glycol (PEG) spacer enhances the compound’s aqueous solubility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ald-Ph-PEG4-t-butyl ester typically involves the reaction of a benzaldehyde derivative with a polyethylene glycol (PEG) chain that has a t-butyl ester protecting group. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), or dimethylformamide (DMF). The reaction is usually carried out under ambient temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in reagent grade for research purposes, with options for custom synthesis and bulk production .
Chemical Reactions Analysis
Types of Reactions
Ald-Ph-PEG4-t-butyl ester undergoes several types of chemical reactions, including:
Condensation Reactions: The aldehyde group readily reacts with hydrazide and aminooxy groups to form hydrazones and oximes.
Deprotection Reactions: The t-butyl ester group can be deprotected under acidic conditions to yield the free acid.
Common Reagents and Conditions
Condensation Reactions: Common reagents include hydrazides and aminooxy compounds. The reactions are typically carried out in solvents like DMSO or DMF.
Deprotection Reactions: Acidic conditions, such as the use of trifluoroacetic acid (TFA), are employed to remove the t-butyl ester protecting group.
Major Products Formed
Hydrazones and Oximes: Formed from the reaction of the aldehyde group with hydrazides and aminooxy compounds.
Free Acid: Formed from the deprotection of the t-butyl ester group under acidic conditions.
Scientific Research Applications
Ald-Ph-PEG4-t-butyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules and in the development of new materials.
Biology: Employed in the modification of biomolecules for various biological studies.
Medicine: Utilized in drug delivery systems due to its ability to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the production of specialized polymers and in the development of new industrial processes .
Mechanism of Action
The mechanism of action of Ald-Ph-PEG4-t-butyl ester involves its functional groups:
Benzaldehyde Group: Reacts with aminooxy-bearing molecules to form stable linkages, facilitating the conjugation of various biomolecules.
t-Butyl Ester Group: Serves as a protecting group that can be removed under acidic conditions, allowing for further functionalization.
PEG Spacer: Enhances the aqueous solubility of the compound, making it suitable for various applications
Comparison with Similar Compounds
Similar Compounds
Ald-PEG4-t-butyl ester: Contains an aldehyde group and a t-butyl ester group, similar to Ald-Ph-PEG4-t-butyl ester, but without the benzene ring.
Amino-PEG4-t-butyl ester: Features an amino group and a t-butyl ester group, used in similar applications but with different reactivity.
Uniqueness
This compound is unique due to its combination of a benzaldehyde group, a t-butyl ester group, and a PEG spacer. This combination allows for versatile applications in various fields, including chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35NO8/c1-23(2,3)32-21(26)8-10-28-12-14-30-16-17-31-15-13-29-11-9-24-22(27)20-6-4-19(18-25)5-7-20/h4-7,18H,8-17H2,1-3H3,(H,24,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNKMVXZTVDYHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCNC(=O)C1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701115922 | |
Record name | 4,7,10,13-Tetraoxa-16-azaheptadecanoic acid, 17-(4-formylphenyl)-17-oxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701115922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807518-64-4 | |
Record name | 4,7,10,13-Tetraoxa-16-azaheptadecanoic acid, 17-(4-formylphenyl)-17-oxo-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1807518-64-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7,10,13-Tetraoxa-16-azaheptadecanoic acid, 17-(4-formylphenyl)-17-oxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701115922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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